molecular formula C22H30N2O2 B5036614 1-Benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine

1-Benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine

Cat. No.: B5036614
M. Wt: 354.5 g/mol
InChI Key: AUBXBUBULXKDTC-UHFFFAOYSA-N
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Description

1-Benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine is a synthetic organic compound belonging to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperazine ring substituted with a benzyl group and a 2,4-dimethoxyphenylpropan-2-yl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

The synthesis of 1-Benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

1-Benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    4-(2-Methoxyphenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-(3-Chlorophenyl)piperazine: Investigated for its role as a serotonin receptor agonist.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-18(15-20-9-10-21(25-2)16-22(20)26-3)24-13-11-23(12-14-24)17-19-7-5-4-6-8-19/h4-10,16,18H,11-15,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBXBUBULXKDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)OC)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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